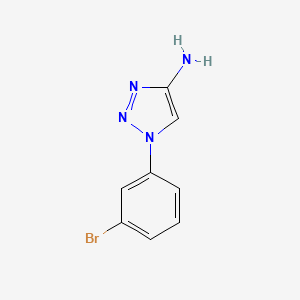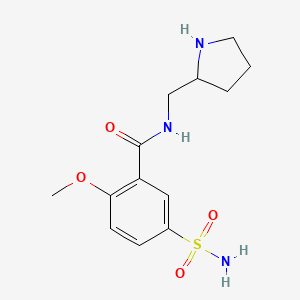
methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate is a synthetic compound with a variety of applications in scientific research and laboratory experiments. Its chemical name is 3-methyl-1H-pyrazol-5-yl 3-oxopropanoate, and it is commonly referred to as MMPOP. This compound is a structural analog of pyrazolone and is used in the synthesis of various compounds. It is also used as a starting material for the synthesis of biologically active compounds, such as inhibitors of enzymes and receptors. MMPOP is a useful tool for researchers to study the effects of different compounds on various biological systems.
Wirkmechanismus
The mechanism of action of MMPOP is not well understood. However, it is believed to act as a non-selective inhibitor of various enzymes and receptors. It is thought to interact with the active sites of these enzymes and receptors, thereby blocking their activity. In addition, it is believed to interact with the cell membrane, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMPOP are not well understood. However, it is believed to have an inhibitory effect on various enzymes and receptors, leading to the inhibition of various cellular processes. In addition, it has been shown to have an anti-inflammatory effect in some animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using MMPOP in laboratory experiments is its high purity and yield. It is also relatively easy to synthesize and is not toxic. However, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments. In addition, its effects on various enzymes and receptors may vary depending on the concentration used.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of MMPOP. In addition, further studies should be conducted to investigate its effects on various enzymes and receptors. Furthermore, research should be conducted to investigate the potential applications of MMPOP in the development of new drugs. Finally, further studies should be conducted to investigate its effects on various physiological systems.
Synthesemethoden
MMPOP can be synthesized using a variety of methods. The most common method is a reaction between methyl 3-oxopropanoate and 1-methyl-1H-pyrazol-5-yl chloride. This reaction proceeds in the presence of a base, such as sodium hydroxide, and in the presence of a suitable solvent, such as dichloromethane. The reaction yields the desired product in high yield and purity. Other methods of synthesis include the reaction of 3-methyl-1H-pyrazol-5-yl propanoate with methyl 3-oxopropanoate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
MMPOP has a wide range of applications in scientific research. It is frequently used as a starting material for the synthesis of various compounds. For example, it has been used to synthesize inhibitors of various enzymes, such as cyclooxygenase, phosphodiesterase, and protease. It has also been used to synthesize inhibitors of various receptors, such as the serotonin receptor. In addition, it has been used in the synthesis of various biologically active compounds, such as antifungal agents and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
methyl 3-(2-methylpyrazol-3-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-6(3-4-9-10)7(11)5-8(12)13-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJGJUAPYENGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)





![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)

![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)



